molecular formula C12H12N2O2S B15157430 ethyl-alpha-(N-phenylthiocarbamyl)cyanoacetate

ethyl-alpha-(N-phenylthiocarbamyl)cyanoacetate

Cat. No.: B15157430
M. Wt: 248.30 g/mol
InChI Key: RIZQVHMQGRSGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE is an organic compound that contains a cyano group, a phenylcarbamothioyl group, and an acetate group. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with phenyl isothiocyanate under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE often involves large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE, which can be further utilized in different applications.

Scientific Research Applications

ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes and proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE include:

  • Ethyl cyanoacetate
  • Ethyl (hydroxyimino)cyanoacetate
  • Ethyl 2-(phenylcarbonothioylthio)propionate

Uniqueness

ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

ethyl 3-anilino-2-cyano-3-sulfanylidenepropanoate

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10(8-13)11(17)14-9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,17)

InChI Key

RIZQVHMQGRSGGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(=S)NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.